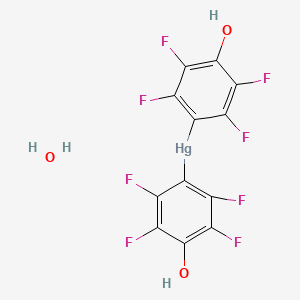
4,4'-(1,2,4,5-Tetroxane-3,6-diyl)dibutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1,2,4,5-Tetroxane-3,6-diyl)dibutanal is a chemical compound characterized by its unique structure, which includes a tetroxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2,4,5-Tetroxane-3,6-diyl)dibutanal typically involves the formation of the tetroxane ring through the reaction of appropriate aldehydes or ketones with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired tetroxane ring without side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or crystallization to obtain high-purity 4,4’-(1,2,4,5-Tetroxane-3,6-diyl)dibutanal.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,2,4,5-Tetroxane-3,6-diyl)dibutanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The tetroxane ring can participate in substitution reactions, where one or more of its oxygen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may require specific catalysts or reagents depending on the desired functional group to be introduced.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted tetroxane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-(1,2,4,5-Tetroxane-3,6-diyl)dibutanal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4,4’-(1,2,4,5-Tetroxane-3,6-diyl)dibutanal exerts its effects involves its ability to undergo various chemical transformations. The tetroxane ring can interact with different molecular targets, leading to the formation of reactive intermediates that participate in further chemical reactions. These interactions can affect molecular pathways and processes, making the compound valuable in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetroxane, 3,3,6,6-tetramethyl-: A similar compound with a tetroxane ring but different substituents.
Acetone diperoxide: Another tetroxane derivative with distinct chemical properties.
Diacetone peroxide: Known for its explosive properties, differing significantly in reactivity and applications.
Properties
CAS No. |
875977-57-4 |
|---|---|
Molecular Formula |
C10H16O6 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
4-[6-(4-oxobutyl)-1,2,4,5-tetraoxan-3-yl]butanal |
InChI |
InChI=1S/C10H16O6/c11-7-3-1-5-9-13-15-10(16-14-9)6-2-4-8-12/h7-10H,1-6H2 |
InChI Key |
IOJOVEQZUJGADH-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=O)CC1OOC(OO1)CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl {[(prop-2-en-1-yl)oxy]imino}acetate](/img/structure/B14190296.png)
![1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride](/img/structure/B14190305.png)

![1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)](/img/structure/B14190312.png)

![4-(4-Methoxyphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14190323.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(pyridin-4-yl)ethane-1-thione](/img/structure/B14190327.png)

![3-Methoxy-5-[(4-phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14190363.png)
![Acetic acid, [[bis(2-chloroethyl)amino]oxy]-](/img/structure/B14190380.png)


![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B14190401.png)

